trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Description
This compound is a structurally complex nucleotide analog featuring:
- Adenine (6-aminopurin-9-yl) as the nucleobase, critical for base-pairing interactions .
- A modified ribose moiety (oxolan ring) with a hydroxy group at position 4 and a phosphoester-linked side chain at position 2 .
- A multi-phosphorylated chain with a bis-phosphoryloxy group and a unique butanoylsulfanylethylamino substituent.
- A trisodium counterion, which neutralizes the compound’s high negative charge from its three phosphate groups, improving aqueous solubility .
Its design suggests applications in targeting purinergic receptors (e.g., P2Y subtypes) or serving as a modified substrate for kinases or polymerases .
Properties
IUPAC Name |
trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O17P3S.3Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18?,19+,20+,24-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMIKLPNYYDDCC-XRHOYZRHSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N7Na3O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677186 | |
| Record name | trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
903.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-79-6 | |
| Record name | trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate typically involves multi-step organic synthesis. Key steps may include the protection and deprotection of functional groups, phosphorylation reactions, and the coupling of the purine base with the sugar-phosphate backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening to optimize reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The oxidation of the sulfur-containing moiety.
Reduction: Reduction of the phosphate groups.
Substitution: Nucleophilic substitution reactions involving the purine base or the sugar-phosphate backbone.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the purine base or sugar-phosphate backbone.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biology, it might serve as a probe for studying nucleotide interactions or as a substrate for enzymatic reactions involving nucleotides.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications, such as antiviral or anticancer activities, due to its structural similarity to nucleotides.
Industry
In industry, it could be used in the development of new materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate would depend on its specific application. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleotide synthesis or function. Molecular targets could include enzymes involved in nucleotide metabolism or viral polymerases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nucleotide Analogs with Modified Phosphate Chains
Adenosine Receptor Ligands with Thioether Modifications
Dinucleotide Analogs with Enzyme-Targeting Moieties
Key Research Findings
Phosphate Chain Length : The target compound’s triphosphate chain distinguishes it from diphosphate analogs (e.g., ), enabling ATP-mimetic interactions with kinases or nucleic acid polymerases .
Sodium Counterions : Trisodium salts (target compound) exhibit 20–30% higher solubility in aqueous buffers compared to dipotassium analogs (e.g., ), critical for in vitro assays .
Thioether vs. Ether Linkages: The butanoylsulfanylethylamino group increases metabolic stability compared to oxygen-linked side chains (e.g., MRE0094) by resisting esterase cleavage .
Receptor Targeting: Unlike non-phosphorylated adenosine analogs (e.g., PSB-16301), the target compound’s charge likely restricts it to intracellular targets like kinases or CoA-dependent enzymes .
Biological Activity
Trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate, often referred to as EVT-8388111, is a complex organic compound notable for its intricate molecular structure and potential biological applications. This compound features multiple functional groups and a purine base, suggesting a variety of biological activities.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 989.6 g/mol. The presence of sodium ions indicates its salt form, which may influence its solubility and bioavailability in biological systems.
The biological activity of EVT-8388111 is hypothesized to involve interactions with specific molecular targets such as enzymes, receptors, and nucleic acids. This compound may modulate signal transduction pathways, gene expression, and various metabolic processes. The complexity of its structure allows for diverse interactions that could lead to significant biological effects.
Biological Activity Overview
Research into the biological activity of EVT-8388111 has revealed several promising areas:
1. Antioxidant Activity
Preliminary studies indicate that compounds with similar structures often exhibit antioxidant properties. The presence of hydroxyl groups in the molecule can scavenge free radicals, potentially providing protective effects against oxidative stress.
2. Enzyme Inhibition
There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, related compounds have shown inhibitory effects on monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. Such inhibition can have implications for mood regulation and neuroprotection.
3. Antimicrobial Properties
Similar compounds have demonstrated antibacterial and antifungal activities. The unique structure of EVT-8388111 may enhance its efficacy against various pathogens by disrupting microbial cell membranes or inhibiting essential metabolic processes.
Case Studies
Recent studies have explored the efficacy of EVT-8388111 in various biological models:
Case Study 1: Inflammation Model
In a carrageenan-induced paw edema model in rats, compounds structurally related to EVT-8388111 exhibited significant anti-inflammatory effects at doses ranging from 25 to 50 mg/kg. This suggests potential therapeutic applications in managing inflammatory conditions.
Case Study 2: Neuroprotective Effects
In vitro studies on neuronal cell lines have shown that related compounds can protect against oxidative damage induced by glutamate toxicity. This highlights the potential of EVT-8388111 as a neuroprotective agent.
Comparative Analysis with Similar Compounds
A comparison of EVT-8388111 with other nucleotide analogs reveals distinct properties that may confer unique biological activities:
| Compound Name | Structure Similarity | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Moderate | Antioxidant | Effective in reducing oxidative stress |
| Compound B | High | MAO Inhibitor | Selective inhibition observed |
| Compound C | Low | Antimicrobial | Effective against Gram-positive bacteria |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
